

A comparative study of the toxicological profiles of benzimidazole fungicides.

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Compound of Interest

Compound Name: Carbendazim hydrochloride

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A Comparative Toxicological Profile of Benzimidazole Fungicides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of four key benzimidazole fungicides: benomyl, carbendazim, thiabendazole, and albendazole. The information is curated to provide an objective overview supported by experimental data, aiding in research and development involving these compounds.

Executive Summary

Benzimidazole fungicides are a class of systemic pesticides widely used in agriculture. Their primary mode of action involves the disruption of microtubule assembly in fungal cells by binding to β -tubulin.[1] This mechanism, however, also presents toxicological concerns for non-target organisms, including mammals. This guide outlines the acute, chronic, reproductive, developmental, genotoxic, and carcinogenic effects of selected benzimidazole fungicides, presenting comparative data in a structured format. While generally classified as low-toxicity pesticides, they exhibit a range of adverse effects, particularly concerning reproductive and developmental endpoints.[2]

Comparative Toxicity Data

The following tables summarize the quantitative toxicological data for benomyl, carbendazim, thiabendazole, and albendazole.

Acute Toxicity

Acute toxicity is typically assessed by the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Fungicide	Species	Oral LD50 (mg/kg)	Dermal LD50 (mg/kg)	Inhalation LC50 (mg/L)
Benomyl	Rat	>10,000[3]	>10,000[3]	>2.0[3]
Rabbit	-	>3,400[3]	-	
Carbendazim	Rat	>10,000[4]	>2,000	>5.0 (4h)[4]
Thiabendazole	Rat	3,100[5]	>2,000[5]	-
Mouse	3,600[5]	-	-	
Albendazole	Rat	>4,287[5]	>608[5]	-
Mouse	>17,531[5]	-	-	

Chronic Toxicity

Chronic toxicity studies evaluate the effects of long-term exposure to a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed, while the Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest dose at which an adverse effect is seen.

Fungicide	Species	Study Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Target Organs
Benomyl	Rat	2 years	~150[3]	-	Liver
Dog	2 years	-	62.5[6]	Liver, Testes[6]	
Carbendazim	Rat	2 years	25	-	Liver, Testes[4]
Dog	2 years	2.5	12.5[6]	Liver[6]	
Thiabendazole	Rat	90 days	47[7]	95[7]	Body weight, Feed consumption
Mouse	78 weeks	33.2[7]	146[7]	Body weight, Kidney	
Dog	1 year	10[8]	-	-	

Reproductive and Developmental Toxicity

These studies assess the effects of substances on reproductive function and the development of offspring.

Fungicide	Species	NOAEL (mg/kg/day)	Effects Observed
Benomyl	Rat	30 (developmental)[3]	Ocular malformations, increased fetal mortality, reduced fetal weight at higher doses.[6]
Carbendazim	Rat	10 (developmental)[6]	Adverse fetal effects at higher doses.[6]
Thiabendazole	Mouse	25 (maternal), >200 (developmental)[4]	Decreased maternal and fetal weight at higher doses; not considered teratogenic.[4]
Rat	10 (maternal & developmental)[9]	Decreased maternal and fetal weight at higher doses; not considered teratogenic.[9]	
Rabbit	-	No evidence of selective developmental toxicity.[9]	
Albendazole	Rat	-	Embryolethality and growth reduction at 10 mg/kg/day and above. [10]

Genotoxicity and Carcinogenicity

Genotoxicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material.

Fungicide	Ames Test	In Vitro Chromosomal Aberration	In Vivo Micronucleus Test
Benomyl	Mostly Negative[11]	Positive (aneuploidy) [12]	Positive[11]
Carbendazim	Contradictory (impurities may cause positive results)[13]	Positive (aneuploidy) [12]	Positive[13]
Thiabendazole	-	-	Positive in human lymphocytes[14]

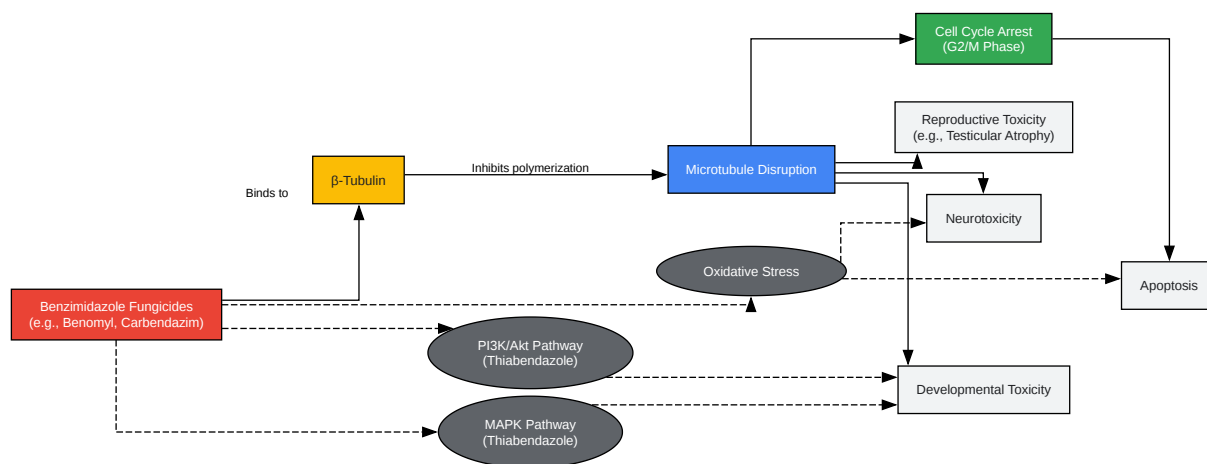
Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer.

Fungicide	Species	Carcinogenicity Classification	Key Findings
Benomyl	Mouse	Group C (Possible human carcinogen)[6]	Induced liver tumors (hepatocellular adenoma and/or carcinomas).[6]
Rat	No evidence of carcinogenicity.[6]	-	
Carbendazim	Mouse	Group C (Possible human carcinogen)[6]	Induced liver tumors. [12]
Rat	No evidence of carcinogenicity.[6]	-	
Thiabendazole	Mouse	No evidence of carcinogenicity.[7]	-
Rat	Increased incidence of thyroid and preputial gland adenomas, considered unlikely to be relevant to humans.[8]	-	

Mechanism of Action and Signaling Pathways

The primary mechanism of action for benzimidazole fungicides is the inhibition of β -tubulin polymerization, which disrupts microtubule-dependent cellular processes such as mitosis and intracellular transport.[1] This leads to cell cycle arrest and can induce apoptosis.[15] Recent studies suggest the involvement of other signaling pathways in the toxic effects of these fungicides. For instance, thiabendazole has been shown to induce developmental toxicity in zebrafish via apoptosis, oxidative stress, and alteration of the PI3K/Akt and MAPK signaling pathways. Other research indicates that benzimidazoles can trigger pyroptosis through the NF- κ B/NLRP3/GSDMD pathway in certain cell types.[16]



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Caption: Proposed signaling pathways for benzimidazole fungicide toxicity.

Experimental Protocols

The following are summaries of standard protocols for key toxicological assays, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

- Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a minimum number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the classification of the substance into a toxicity category based on the number of animals that die.^[17]
- Test Animals: Typically rats, nulliparous and non-pregnant females are used.^[17]

- Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.[18]
- Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[17]

Two-Generation Reproduction Toxicity (OECD 416)

- Principle: This study is designed to provide information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, and on the growth and development of the offspring.
- Test Animals: The rat is the preferred species.
- Procedure: The test substance is administered to parental (P) generation animals before and during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are then selected and administered the test substance through maturity, mating, and production of a second generation (F2).
- Endpoints: Reproductive and developmental parameters are evaluated, including fertility indices, litter size, pup survival, and developmental landmarks. A NOAEL for parental, reproductive, and offspring toxicity is determined.[19]

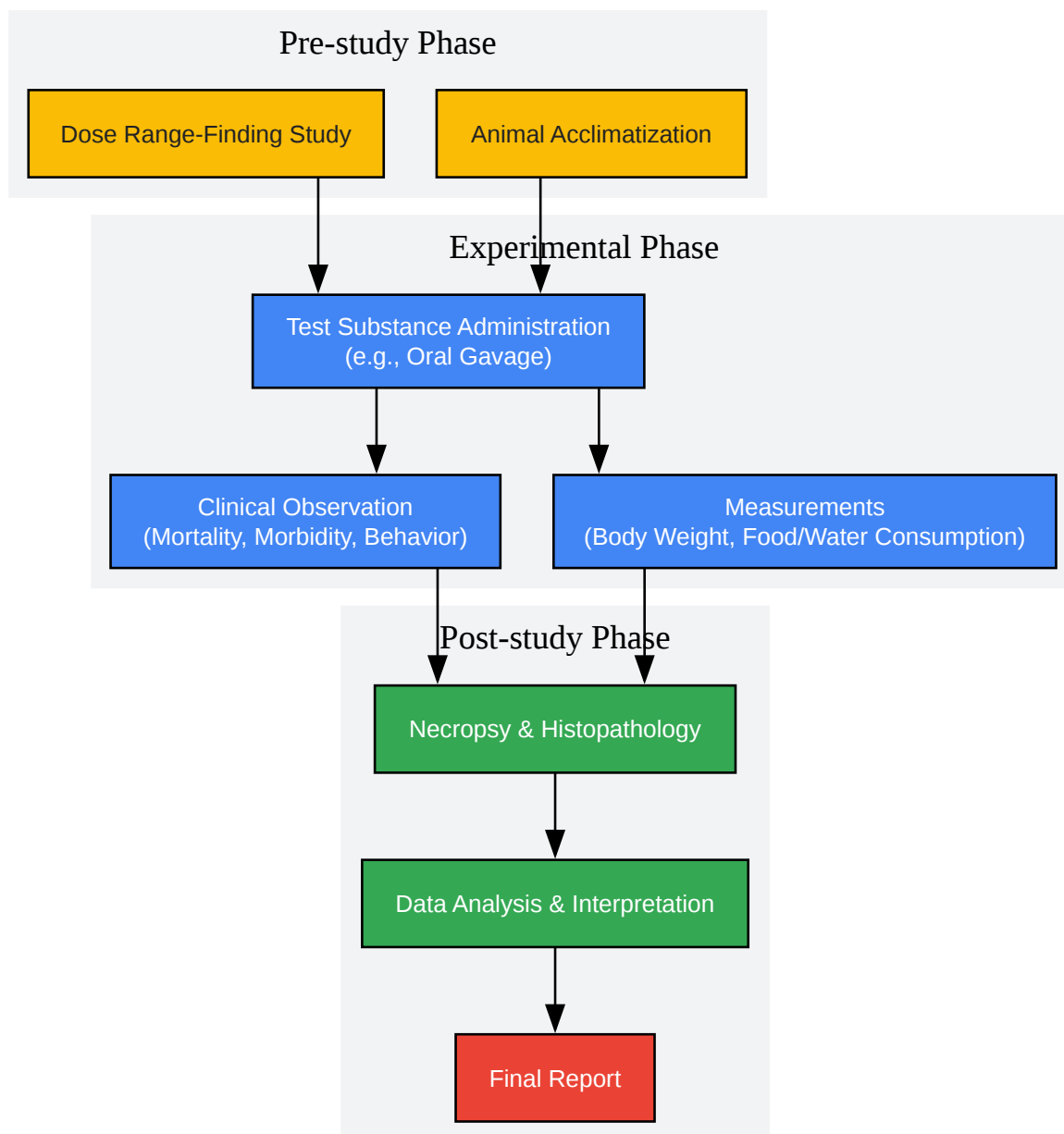
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Principle: This test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are caused by base substitutions or frameshifts. The test identifies substances that can cause a reversion of the mutation, allowing the bacteria to grow on an amino-acid deficient medium.[20]
- Procedure: Bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted after incubation for 48-72 hours.[21]

- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[\[22\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Principle: This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[\[23\]](#)
- Test Animals: Usually rodents (mice or rats).[\[23\]](#)
- Procedure: Animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected, and erythrocytes are analyzed for the presence of micronuclei.[\[23\]](#)
- Endpoint: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance has induced chromosomal damage.[\[24\]](#)



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Caption: Generalized workflow for an in vivo toxicity study.

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